4,5-dichloropyridine-3-sulfonamide
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Overview
Description
4,5-Dichloropyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a pyridine ring substituted with two chlorine atoms at the 4 and 5 positions and a sulfonamide group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloropyridine-3-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 4,5-dichloropyridine with chlorosulfonic acid, which introduces the sulfonamide group at the 3 position. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, sulfonamide derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
4,5-Dichloropyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool in studying enzyme inhibition and protein interactions, contributing to the understanding of biological processes.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dichloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Similar in structure but lacks the sulfonamide group, leading to different chemical properties and applications.
4,6-Dichloropyridine-3-sulfonamide: Another sulfonamide derivative with chlorine substitutions at different positions, affecting its reactivity and biological activity.
5,6-Dichloropyridine-3-sulfonamide: A closely related compound with chlorine atoms at the 5 and 6 positions, which can influence its chemical behavior.
Uniqueness
4,5-Dichloropyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 4 and 5 positions, along with the sulfonamide group at the 3 position, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1352508-08-7 |
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Molecular Formula |
C5H4Cl2N2O2S |
Molecular Weight |
227.07 g/mol |
IUPAC Name |
4,5-dichloropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H,(H2,8,10,11) |
InChI Key |
MOMCWONXZCWUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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